(E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)thiazol-2-yl)acrylonitrile
Description
The compound (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)thiazol-2-yl)acrylonitrile is a heterocyclic acrylonitrile derivative featuring a thiazole core substituted with a tetrazole-thioether moiety and a methoxy-hydroxyphenyl group. Instead, insights must be drawn from structurally related analogs discussed in the literature.
Key structural elements:
- Acrylonitrile backbone: Enhances electrophilicity and reactivity, common in bioactive molecules.
- Thiazole ring: Imparts rigidity and π-conjugation, often linked to antimicrobial activity.
- Tetrazole-thioether group: Contributes to metabolic stability and hydrogen-bonding interactions.
Properties
IUPAC Name |
(E)-3-(4-hydroxy-3-methoxyphenyl)-2-[4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6O2S2/c1-29-19-10-14(7-8-18(19)28)9-15(11-22)20-23-16(12-30-20)13-31-21-24-25-26-27(21)17-5-3-2-4-6-17/h2-10,12,28H,13H2,1H3/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZLNSCFBBCZNV-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=NC(=CS2)CSC3=NN=NN3C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC(=CS2)CSC3=NN=NN3C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)thiazol-2-yl)acrylonitrile , with CAS number 328017-74-9, is a complex organic molecule that incorporates multiple functional groups. Its structure includes a thiazole moiety, a phenyl ring, and a tetrazole derivative, which contribute to its diverse biological activities. This article synthesizes available research findings on the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 448.52 g/mol. The presence of hydroxyl and methoxy groups on the phenyl ring is believed to enhance its biological activity by influencing solubility and reactivity.
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : The thiazole and tetrazole moieties are known to exhibit cytotoxic effects against various cancer cell lines. Research indicates that compounds containing these structures can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins like Bcl-2 .
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against several pathogens, including fungi and bacteria. The thiazole ring has been associated with enhanced interaction with microbial cell membranes, leading to increased permeability and cell death .
- Anticonvulsant Effects : Some derivatives of thiazole have been reported to possess anticonvulsant properties, potentially through modulation of neurotransmitter systems or ion channels in the nervous system .
Anticancer Activity
A study evaluated the cytotoxic effects of similar thiazole-containing compounds against human lung adenocarcinoma (A549) and other cancer cell lines. The results indicated that these compounds exhibited significant cytotoxic activity with IC50 values in the low micromolar range, suggesting their potential as anticancer agents .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 5.6 | Apoptosis induction |
| Compound B | MCF-7 | 4.9 | Caspase activation |
| Compound C | HeLa | 6.2 | Bcl-2 inhibition |
Antimicrobial Activity
Another study focused on the antimicrobial properties of thiazole derivatives, reporting effective inhibition against Candida species and various bacterial strains. The structure–activity relationship (SAR) analysis revealed that modifications at specific positions on the thiazole ring could enhance antimicrobial efficacy .
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | Candida albicans | 8 µg/mL |
| Compound E | Staphylococcus aureus | 16 µg/mL |
Case Studies
- Case Study on Anticancer Activity : A novel derivative incorporating the tetrazole moiety was synthesized and tested against multiple cancer cell lines. The study reported a significant reduction in cell viability, with the compound inducing apoptosis via mitochondrial pathways .
- Case Study on Antimicrobial Efficacy : A series of thiazole derivatives were tested for their antifungal activity against clinical isolates of Candida species. Results demonstrated that certain modifications led to enhanced antifungal potency compared to standard treatments .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Compound 4 and 5 ()
These isostructural compounds, 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and its fluorophenyl analog (5) , share a thiazole-triazole-pyrazole scaffold. Key comparisons:
(E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile ()
This analog replaces the methoxyphenyl group with a benzodioxol-amino moiety and a dichlorophenyl-thiazole unit:
Key Insight : The dichlorophenyl group in ’s compound may enhance lipophilicity and membrane penetration, whereas the target compound’s methoxyphenyl group could improve water solubility.
Bioactivity Comparisons
Triazole-Thiazole Derivatives ()
Compounds with triazole-thiazole scaffolds (e.g., 1-(4-(4-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)-5-(methylthio)-4H-1,2,4-triazole ) exhibit antifungal and antibiotic activities . While the target compound lacks direct bioactivity data, its tetrazole-thioether group may mimic the triazole’s role in inhibiting cytochrome P450 enzymes, a common antifungal mechanism.
(E)-2-(4-tert-Butylphenyl)-1-(4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)-2-cyanoethenyl 2,2-dimethylpropanoate ()
This pyrazole-acrylonitrile derivative shares a cyano group and aromatic substituents but incorporates a pivaloyl ester:
Key Insight : The thioether in the target compound may confer greater metabolic stability compared to ester-containing analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
